7-Chloroisoquinoline-8-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHCDGCWIBWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Chloroisoquinoline 8 Carboxylic Acid
Novel Synthetic Routes to 7-Chloroisoquinoline-8-carboxylic acid
The synthesis of this compound involves the strategic construction of the isoquinoline (B145761) core followed by specific functionalization, or the modification of an existing, suitably substituted quinoline (B57606) precursor. Methodologies focus on achieving the desired substitution pattern through controlled cyclization, chlorination, and carboxylation reactions.
The formation of the bicyclic isoquinoline skeleton is a critical step in the synthesis of this compound. While specific examples detailing the cyclization to this exact molecule are not prevalent, established methods for isoquinoline synthesis can be adapted. Classical methods such as the Pomeranz–Fritsch–Bobbitt reaction are employed to generate tetrahydroisoquinoline cores, which can be subsequently aromatized. mdpi.com For instance, the synthesis of related tetrahydroisoquinoline-1-carboxylic acid derivatives has been achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, demonstrating a viable strategy for constructing the core ring system. mdpi.com Although different from the isoquinoline isomer, the Gould-Jacobs cyclization is a notable method for forming the core of related quinoline-3-carboxylic acids. researchgate.net
Achieving regioselective chlorination at the C-7 position is a key challenge. Modern synthetic approaches often utilize directing groups or activated precursors to control the position of halogenation. One effective strategy involves the N-oxidation of the isoquinoline ring, followed by chlorination. The use of triphenylphosphine (B44618) (PPh3) in combination with trichloroacetonitrile (B146778) (Cl3CCN) has been developed as a method for the regioselective C2-chlorination of isoquinoline N-oxides. researchgate.net While this highlights a strategy for selective chlorination, achieving substitution at the C-7 position would require a starting material where other reactive sites are blocked or where the electronic properties of the molecule favor halogenation at that specific position. Another approach involves the iron(III)-catalyzed halogenation of 8-amidoquinolines, which directs halogenation to specific positions on the quinoline ring, demonstrating the principle of using substituents to control regioselectivity. mdpi.com
The introduction of the carboxylic acid group at the C-8 position is most effectively achieved through the oxidation of a precursor bearing an alkyl group, typically a methyl group, at that position. A patented process describes the direct oxidation of 7-chloro-8-methylquinoline (B132762) compounds to yield the corresponding 7-chloroquinoline-8-carboxylic acids. google.com This transformation is carried out using nitric acid or its anhydride, nitrogen dioxide, in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com The reaction can be performed by passing air through the mixture to help remove the nitrous gases that are formed. google.com
Table 1: Reaction Conditions for Oxidation of 7-chloro-3,8-dimethylquinoline
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Starting Material | 7-chloro-3,8-dimethylquinoline | 7-chloro-3,8-dimethylquinoline |
| Oxidizing Agent | 65% Nitric Acid | Nitrogen Dioxide (NO₂) |
| Solvent/Medium | 70% Sulfuric Acid | 85% Sulfuric Acid |
| Catalyst | Vanadium(V) oxide, Cobalt(II) acetate | Vanadium pentoxide |
| Temperature | 140°C | 160°C |
| Yield | Not specified | 73% of theory (crude) |
Data sourced from Google Patents. google.com
The parent compound, this compound, is an aromatic and planar molecule, making it achiral. Therefore, stereoselective synthesis is not applicable to the direct formation of the compound itself. However, stereoselectivity becomes crucial in the synthesis of its reduced derivatives, such as 1,2,3,4-tetrahydroisoquinoline-carboxylic acids, which are important chiral building blocks for various pharmaceuticals. mdpi.com Methodologies have been developed for the diastereoselective synthesis of related compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating that enantiopure derivatives of the reduced scaffold can be prepared. mdpi.com
Functionalization and Derivatization Strategies of the this compound Scaffold
The carboxylic acid moiety at the C-8 position serves as a versatile functional handle for further molecular elaboration. Standard organic transformations can be applied to this group to generate a diverse range of derivatives, such as esters and amides, thereby modifying the compound's physicochemical properties.
Esterification: The carboxylic acid group of this compound can be converted into an ester through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com Alternatively, esters can be synthesized under milder, non-acidic conditions. This involves first deprotonating the carboxylic acid with a base to form a carboxylate salt. youtube.com This carboxylate can then act as a nucleophile in an SN2 reaction with a primary alkyl halide to produce the corresponding ester. youtube.com
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide bond by eliminating water requires high temperatures and is often inefficient. mdpi.com Therefore, the reaction is typically facilitated by activating the carboxylic acid. This is achieved using coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine. bath.ac.uk A wide variety of such reagents have been developed for mild and effective amidation. researchgate.net
Table 2: Common Coupling Agents for Amide Bond Formation
| Agent Class | Example Agent(s) | Additives (Optional) |
|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxy-1H-benzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Not typically required |
| Guanidinium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Not typically required |
Data sourced from various studies on amide bond formation. mdpi.combath.ac.uk
Electrophilic and Nucleophilic Substitutions on the Isoquinoline Ring System
The reactivity of the this compound ring system towards substitution reactions is governed by the electronic properties of the heterocyclic nucleus and the directing effects of its substituents. The isoquinoline ring itself is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.
Electrophilic Substitution: Electrophilic aromatic substitution on the isoquinoline scaffold generally occurs on the benzene ring portion. The specific position of substitution on this compound is influenced by two deactivating groups: the chloro substituent at C7 and the carboxylic acid group at C8. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. Considering the positions on the benzene ring (C5, C6), the directing effects of both substituents must be taken into account to predict the regioselectivity of reactions like nitration or halogenation.
Nucleophilic Substitution: Nucleophilic substitution can occur at two primary sites: the carboxylic acid group and the chloro-substituted carbon.
Nucleophilic Acyl Substitution: The carboxylic acid functional group can undergo nucleophilic acyl substitution. libretexts.org This class of reactions involves the initial attack of a nucleophile on the carbonyl carbon, followed by the elimination of the hydroxyl group, often after its conversion to a better leaving group. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C7 position is attached to the benzo-fused part of the isoquinoline ring. Halogens in this portion of the molecule are generally less reactive towards nucleophilic aromatic substitution compared to those at the 1- or 4-positions of the isoquinoline ring. However, displacement by various nucleophiles (such as oxygen, nitrogen, or sulfur-based nucleophiles) can be achieved under appropriate, often forcing, reaction conditions. The success of such substitutions is influenced by factors like the nucleophilicity of the attacking species and reaction conditions. For related heterocyclic systems like 2,4-dichloroquinazolines, regioselective SNAr is a well-documented and crucial transformation in the synthesis of bioactive compounds. nih.gov
Metal-Catalyzed Coupling Reactions for Structural Diversification
The presence of a chloro-substituent on the aromatic ring makes this compound a suitable candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. Palladium-catalyzed methodologies are particularly prevalent for these transformations.
While specific examples for this compound are not extensively documented, its C7-Cl bond can, in principle, participate in well-established coupling reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond.
Heck Reaction: Reaction with alkenes.
These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an organic solvent. The table below illustrates a representative example of a Suzuki-Miyaura coupling reaction.
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-Arylisoquinoline-8-carboxylic acid |
Note: The reaction shown is a generalized, representative example to illustrate the potential of the Suzuki-Miyaura coupling for this class of compounds.
Transformations of the Chloro-Substituent (e.g., reduction, substitution)
Beyond metal-catalyzed coupling, the chloro-substituent at the C7 position can undergo other important transformations.
Reduction (Dehalogenation): The chlorine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This transformation is useful for accessing the corresponding des-chloro isoquinoline derivative.
Nucleophilic Substitution: As mentioned previously, direct nucleophilic substitution of the C7-Cl group is challenging but possible. For this to occur, the reaction may require high temperatures, specialized catalysts, or the presence of strongly electron-withdrawing groups that can activate the ring system towards nucleophilic attack, which are not present in the immediate vicinity of the chloro group in this molecule.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are limited, the general mechanisms for these reaction classes are well-established.
Reaction Pathway Elucidation using Spectroscopic and Computational Techniques
The elucidation of reaction pathways for complex organic molecules relies heavily on a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of reactants, intermediates, and products, confirming regioselectivity in substitution and coupling reactions.
Infrared (IR) spectroscopy helps in identifying functional groups and monitoring the progress of a reaction, for example, by observing the disappearance of the C-Cl stretch or changes in the carboxylic acid's carbonyl peak.
Mass Spectrometry (MS) is used to determine the molecular weight of products and intermediates, confirming the success of a transformation.
Computational Techniques:
Density Functional Theory (DFT) and other computational methods are employed to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivity. These theoretical studies can provide deep insights into the role of catalysts and the electronic factors that govern the reaction's course.
Role of Catalysis in Enhancing Selectivity and Yield
Catalysis is fundamental to many of the synthetic transformations involving this compound, particularly in metal-catalyzed cross-coupling reactions. Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate and often enhancing selectivity and yield.
In palladium-catalyzed reactions, the catalyst plays a central role in a multi-step catalytic cycle. For instance, in a Suzuki-Miyaura coupling, the general cycle involves:
Oxidative Addition: The palladium(0) catalyst reacts with the chloro-isoquinoline, inserting itself into the carbon-chlorine bond to form a palladium(II) complex.
Transmetalation: The organic group from the second reactant (e.g., the aryl group from the arylboronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled together and eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then enter another cycle.
Advanced Spectroscopic and Structural Elucidation of 7 Chloroisoquinoline 8 Carboxylic Acid and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of complex molecular structures. Through the application of one-dimensional (1D) and two-dimensional (2D) techniques, a comprehensive understanding of the connectivity and spatial relationships of atoms within 7-Chloroisoquinoline-8-carboxylic acid can be achieved.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structural elucidation of this compound relies heavily on a combination of 1D (¹H and ¹³C) and 2D NMR experiments. While specific spectra for this exact molecule are not widely published, a detailed assignment can be predicted based on known chemical shifts for isoquinoline (B145761) and related derivatives, as well as the influence of the chloro and carboxylic acid substituents. researchgate.netorganicchemistrydata.org
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The proton on the carbon between the nitrogen and the carboxyl-bearing carbon (H-1) would likely appear at a downfield chemical shift. The remaining protons on the benzene (B151609) and pyridine (B92270) rings will exhibit complex splitting patterns influenced by their neighboring protons.
¹³C NMR Spectroscopy: The carbon spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield, typically in the 165-185 ppm range. princeton.edu The carbons attached to the chlorine atom and the nitrogen atom will also show characteristic shifts.
2D NMR Spectroscopy: To resolve ambiguities from 1D spectra, 2D techniques are employed: sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity throughout the isoquinoline ring system. youtube.com Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which proton is attached to which carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. researchgate.net For instance, the carbonyl carbon can be assigned by its correlation to nearby aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional conformation of the molecule.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 | ~8.5 - 9.0 | ~150 - 155 | H1 → C3, C8a |
| C3 | ~7.8 - 8.2 | ~120 - 125 | H3 → C1, C4, C4a |
| C4 | ~7.6 - 8.0 | ~135 - 140 | H4 → C3, C5, C8a |
| C4a | - | ~128 - 132 | H3, H5 → C4a |
| C5 | ~7.9 - 8.3 | ~125 - 130 | H5 → C4, C6, C7, C8a |
| C6 | ~7.5 - 7.9 | ~128 - 133 | H6 → C5, C7, C8 |
| C7 | - | ~130 - 135 | H6 → C7 |
| C8 | - | ~132 - 137 | H1 → C8 |
| C8a | - | ~145 - 150 | H1, H4, H5 → C8a |
| COOH | ~10 - 13 (broad) | ~168 - 172 | Aromatic H's → COOH |
Solid-State NMR for Polymorphic and Amorphous Forms
For analyzing this compound in the solid phase, solid-state NMR (ssNMR) spectroscopy is a powerful technique. Unlike solution NMR, ssNMR can provide information about the molecule's structure in different solid forms, such as various crystalline polymorphs or amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. thieme-connect.de These spectra can reveal subtle differences in molecular conformation and packing, which are averaged out in solution. This is particularly important for understanding the physical properties of the solid material.
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline molecule. This technique provides atomic-level information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For a compound like this compound, this analysis would unambiguously confirm the planar structure of the isoquinoline ring system and the relative orientation of the chloro and carboxylic acid substituents.
Furthermore, X-ray diffraction reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking of the aromatic rings. While a specific crystal structure for this compound is not publicly available, analysis of related isoquinoline and quinoline (B57606) structures shows that such compounds typically form well-ordered crystals. nist.govbldpharm.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comspectroscopyonline.com The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band between 1680 and 1720 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the aromatic isoquinoline ring (C-H and C=C stretching) will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch is also Raman active. ias.ac.inrsc.org Because water is a weak Raman scatterer, Raman spectroscopy can be particularly useful for studying samples in aqueous media.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic) | 3300 - 2500 (very broad) | Weak / Not Observed | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| C=O Stretch (Carbonyl) | 1720 - 1680 | 1720 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) | Strong |
| C-O Stretch (Carboxylic) | 1320 - 1210 | Variable | Strong |
| O-H Bend (in-plane) | 1440 - 1395 | Variable | Medium |
| O-H Bend (out-of-plane) | 950 - 910 | Weak / Not Observed | Broad |
| C-Cl Stretch | 800 - 600 | 800 - 600 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₆ClNO₂), the expected exact mass would be calculated and compared to the experimental value. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. This provides valuable structural information. youtube.com For this compound, key fragmentation steps would likely include:
Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a common fragmentation for carboxylic acids. libretexts.org
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion.
Loss of a chlorine atom: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (35 or 37 Da). libretexts.org
Ring cleavage: Fragmentation of the isoquinoline ring system, often involving the loss of HCN (27 Da).
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |
| 207.0087 | [M]⁺ (C₁₀H₆³⁵ClNO₂)⁺ | - |
| 162.0240 | [M - COOH]⁺ (C₉H₅³⁵ClN)⁺ | COOH (45.0157 Da) |
| 172.0192 | [M - Cl]⁺ (C₁₀H₆NO₂)⁺ | Cl (34.9689 Da) |
| 163.0164 | [M - CO₂]⁺ (C₉H₆³⁵ClN)⁺ | CO₂ (43.9898 Da) |
| 127.0395 | [M - COOH - Cl]⁺ (C₉H₅N)⁺ | COOH + Cl |
Theoretical and Computational Chemistry Investigations of 7 Chloroisoquinoline 8 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 7-Chloroisoquinoline-8-carboxylic acid, these methods would elucidate its geometry, stability, and reactive nature.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would be crucial for determining its most stable three-dimensional shape (conformation). The primary focus would be on the orientation of the carboxylic acid group relative to the isoquinoline (B145761) ring. Rotation around the C8-C(OOH) single bond would be systematically analyzed to identify the global energy minimum conformation, which is the most likely structure to be observed.
Furthermore, DFT calculations can predict the relative stabilities of potential tautomers. Tautomerism involves the migration of a proton, and for this molecule, the carboxylic acid group (-COOH) could potentially exist in equilibrium with its tautomeric form. DFT would calculate the energies of these forms, indicating which is more stable and therefore more prevalent.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density on this compound would indicate sites susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density would indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. From these energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table represents the theoretical descriptors that would be calculated from a specific FMO analysis of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species.
The MEP map is color-coded to identify different electrostatic regions:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are attractive sites for electrophiles or hydrogen bond donors.
Blue: Regions of positive potential, indicating electron-poor areas. These are usually found around hydrogen atoms, especially those attached to electronegative atoms (like the carboxylic acid proton), and represent sites for nucleophilic attack or hydrogen bond acceptors.
Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.
For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the isoquinoline ring. A strong positive potential (blue) would be expected on the hydrogen of the carboxylic acid group.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.
This technique would reveal the molecule's conformational landscape, showing how it flexes, bends, and rotates at a given temperature. It would also be instrumental in studying interactions with solvent molecules, such as water. By simulating the compound in a box of water molecules, one could observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water, providing a detailed picture of its solvation and behavior in an aqueous environment.
In Silico Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery.
Prediction of Binding Modes and Affinities with Proposed Biological Targets (e.g., enzymes, receptors)
If this compound were to be investigated as a potential therapeutic agent, molecular docking would be used to predict how it might bind to a biological target, such as the active site of an enzyme. The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each "pose" based on its energetic favorability.
The results would predict the most likely binding mode, identifying key intermolecular interactions such as:
Hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues).
Hydrophobic interactions (between the isoquinoline ring and nonpolar residues).
Pi-stacking interactions (between the aromatic ring system and aromatic amino acid side chains like phenylalanine or tyrosine).
Following docking, binding energy calculations (using methods like MM/PBSA or MM/GBSA) would provide a quantitative estimate of the binding affinity. A lower binding energy suggests a more stable and potent interaction between the ligand and its target. Studies on the closely related compound, 8-hydroxyquinoline-7-carboxylic acid, have identified it as a potential inhibitor of metallo-β-lactamases, suggesting that enzymes of this class could be potential targets for docking studies of this compound.
Pharmacophore Modeling and Virtual Screening Studies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models are subsequently used as 3D queries to screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to exhibit similar biological activity.
A thorough search of scientific literature did not yield any studies where pharmacophore models have been specifically developed based on the structure of this compound. Consequently, there are no reported instances of this compound's pharmacophore being used in virtual screening campaigns to discover new potential bioactive agents.
Quantitative Structure-Activity Relationship (QSAR) Model Development Based on In Vitro Data
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that influence potency.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activity (in vitro data). As of now, there are no published studies that present a series of analogs of this compound with corresponding in vitro data, which is a prerequisite for developing such predictive models. Therefore, no QSAR models for predicting the biological activity of derivatives of this compound have been reported.
Identification of Key Structural Features for Enhanced Potency
The identification of key structural features that enhance biological potency is a direct outcome of QSAR studies. By analyzing the developed models, researchers can determine which molecular properties (e.g., electronic, steric, hydrophobic) and which specific substituent modifications on the molecular scaffold lead to an increase or decrease in activity.
Given the absence of QSAR studies on this compound, there is no computationally derived information identifying the key structural features of this molecule that are critical for enhanced biological potency.
Mechanistic Biological Investigations of 7 Chloroisoquinoline 8 Carboxylic Acid in Preclinical Models in Vitro and Cell Based Studies
Receptor Binding Assays and Ligand-Binding Thermodynamics (In Vitro)
There are no published studies detailing the results of receptor binding assays for 7-Chloroisoquinoline-8-carboxylic acid. Consequently, information regarding its binding affinity (Kₐ), dissociation constant (Kₑ), or its ligand-binding thermodynamics, including changes in enthalpy (ΔH) and entropy (ΔS), is not available. General principles of ligand-binding thermodynamics are well-established in drug discovery, but specific values are determined experimentally for each compound-receptor pair and are absent for this molecule. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biological Data
Detailed Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its derivatives are not extensively described in the current scientific literature. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective analogs.
For the broader class of quinoline (B57606) and isoquinoline (B145761) compounds, SAR studies have provided valuable insights. For example, in some series of 8-hydroxyquinoline (B1678124) derivatives, the nature and position of substituents on the quinoline ring have been shown to be critical for their biological effects, such as kinase inhibition. nih.gov The presence of a carboxylic acid group, as is the case in the subject compound, can also significantly influence activity, often impacting properties like cell permeability and target binding.
In the context of isoquinoline-1-carboxamide (B73039) derivatives, modifications to the carboxamide moiety and substitutions on the isoquinoline ring have been shown to modulate their anti-inflammatory potential. mdpi.com These studies highlight the importance of systematic structural modifications in optimizing biological activity.
A hypothetical SAR study for this compound would involve the synthesis and biological evaluation of a series of analogs. Key modifications could include:
Substitution at the 7-position: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.
Modification of the 8-carboxylic acid group: Esterification or amidation of the carboxylic acid to explore the importance of this acidic moiety for target interaction.
Substitution on other positions of the isoquinoline ring: Introducing substituents at available positions to investigate the steric and electronic effects on biological activity.
The data from such a study could be compiled into a table to illustrate the relationship between structural changes and biological outcomes.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Position 7) | R2 (Position 8) | Biological Activity (e.g., IC50 in µM) |
| Reference | -Cl | -COOH | To be determined |
| Analog 1 | -F | -COOH | To be determined |
| Analog 2 | -Br | -COOH | To be determined |
| Analog 3 | -CH3 | -COOH | To be determined |
| Analog 4 | -Cl | -COOCH3 | To be determined |
| Analog 5 | -Cl | -CONH2 | To be determined |
This table represents a template for potential future SAR studies, as specific data for this compound is not currently available.
Investigation of Intracellular Uptake and Distribution in Model Cell Systems
Specific experimental data on the intracellular uptake and distribution of this compound in model cell systems is not found in the available scientific literature. Such studies are crucial for understanding the compound's ability to reach its intracellular targets and for interpreting the results of cell-based assays.
The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and the presence of a carboxylic acid group, would be expected to influence its mechanism of cellular entry. The carboxylic acid moiety is ionizable, and its charge state at physiological pH could affect its ability to cross the cell membrane.
Common methods to investigate intracellular uptake and distribution include:
High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of the compound in cell lysates after incubation.
Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorophore, its localization within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) can be visualized.
Radiolabeling: Synthesizing a radiolabeled version of the compound to trace its uptake and distribution within cells.
A hypothetical study could measure the concentration of this compound in a model cell line (e.g., HeLa cells) over time to determine its uptake kinetics.
Table 2: Hypothetical Intracellular Uptake of this compound in HeLa Cells
| Time (minutes) | Intracellular Concentration (µM) |
| 0 | 0 |
| 15 | To be determined |
| 30 | To be determined |
| 60 | To be determined |
| 120 | To be determined |
This table is illustrative of the type of data that would be generated from an intracellular uptake study. Specific experimental data for this compound is not currently available.
Advanced Analytical Methodologies for 7 Chloroisoquinoline 8 Carboxylic Acid
Chromatographic Method Development for Purity Assessment and Separation
Chromatographic techniques are fundamental to assessing the purity of 7-Chloroisoquinoline-8-carboxylic acid and separating it from starting materials, intermediates, and degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for determining the purity and assay of this compound. These techniques offer high resolution, sensitivity, and reproducibility. researchgate.netscience.gov
Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. UHPLC, using columns with smaller particle sizes (<2 µm), provides faster analysis times and superior resolution compared to conventional HPLC. nih.gov For structurally similar halogenated quinoline (B57606) and isoquinoline (B145761) compounds, gradient elution is often necessary to achieve adequate separation from impurities. nih.gov The acidic nature of the carboxylic group allows for effective separation and detection. In some cases, derivatization of the carboxylic acid using reagents like 2-nitrophenylhydrazine (B1229437) may be employed to create a derivative with a strong chromophore, significantly enhancing detection sensitivity in the UV-visible range. science.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <3.5 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | nih.govchromforum.org |
| Mobile Phase B | Acetonitrile or Methanol | nih.govsemanticscholar.org |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govsemanticscholar.org |
| Detection | Photodiode Array (PDA) or UV Detector (e.g., 254 nm) | semanticscholar.org |
| Column Temperature | 25-40 °C | nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu To overcome these limitations, derivatization is a necessary prerequisite. researchgate.net
The most common derivatization technique for carboxylic acids is silylation, which converts the polar -COOH group into a nonpolar and thermally stable trimethylsilyl (B98337) (TMS) ester. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net Once derivatized, the compound can be readily analyzed by GC, typically using a capillary column with a nonpolar stationary phase. This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization Reagent | BSTFA (with 1% TMCS) or MTBSTFA | researchgate.net |
| Reaction Conditions | 60-80°C for 60-90 minutes | researchgate.net |
| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane) | nih.gov |
| Carrier Gas | Helium | alwsci.comcore.ac.uk |
| Injection Mode | Split/Splitless | core.ac.uk |
| Temperature Program | Initial oven temperature ~100°C, ramped to ~280°C | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | news-medical.net |
Chiral Separations for Enantiomeric Purity Determination
This compound is an achiral molecule and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule through synthesis or derivatization, the resulting enantiomers would require specialized separation techniques for their resolution.
Two primary strategies are employed for chiral separations. The first is the direct method, which uses a chiral stationary phase (CSP) in HPLC. chiraltech.com CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. chiraltech.com The second approach is an indirect method, where the racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. nih.govlibretexts.org Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column. nih.govlibretexts.org
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes, especially at trace levels in complex matrices. alwsci.comnews-medical.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. news-medical.netresearchgate.net This is the technique of choice for trace analysis of this compound and its related impurities or metabolites. For carboxylic acids, electrospray ionization (ESI) is commonly used, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. chromforum.orgresearchgate.net However, positive ion mode [M+H]⁺ can also be effective, particularly for heterocyclic compounds. nih.gov Tandem MS (MS/MS) experiments, such as Multiple Reaction Monitoring (MRM), provide exceptional selectivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion, allowing for quantification even in the presence of co-eluting interferences. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. alwsci.comcore.ac.uknews-medical.net After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be used for positive identification by matching against spectral libraries like NIST. nih.govcore.ac.uk GC-MS is invaluable for identifying unknown impurities and degradation products. researchgate.net
LC-NMR and GC-NMR for Structural Confirmation in Complex Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique for the definitive structural elucidation of compounds within a mixture, without the need for prior isolation. alwsci.comnih.gov After separation by the LC system, the eluent flows through a specialized NMR flow cell where spectra (e.g., ¹H, ¹³C, 2D-NMR) can be acquired. This is particularly useful for characterizing novel synthesis byproducts, impurities, or metabolites of isoquinoline derivatives. researchgate.net While less sensitive than MS, NMR provides unparalleled detail about molecular structure, making LC-NMR a critical tool for confirming the identity of unknown peaks observed in an LC-MS chromatogram. nih.gov
GC-NMR is a less common but analogous technique that provides structural information for volatile compounds separated by GC. nih.govacs.orgamazonaws.com For this compound, this would apply to its derivatized form. The effluent from the GC column is passed through a heated flow cell within the NMR spectrometer. GC-NMR is especially powerful for distinguishing between isomers that may have very similar mass spectra but different NMR spectra. nih.govacs.org
Metabolite Identification in Non-Clinical Systems (e.g., cell culture media, microbial cultures)
The biotransformation of this compound in non-clinical systems, such as in vitro cell cultures (e.g., hepatocytes) or microbial cultures, is a critical step in assessing its potential metabolic pathways. While specific metabolic data for this compound is not extensively documented in publicly available literature, the metabolism of related quinoline and isoquinoline compounds has been investigated, providing a framework for potential metabolic transformations.
In vitro metabolism studies of quinoline with rat liver homogenates have identified several metabolites, including 5,6-dihydroxy-5,6-dihydroquinoline, various hydroxyquinolines, and quinoline-N-oxide. nih.gov These transformations are primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov For instance, CYP2E1 is principally involved in the formation of 3-hydroxyquinoline, while CYP2A6 activity is correlated with the formation of quinoline-5,6-diol. nih.gov It is plausible that this compound undergoes similar enzymatic reactions.
The identification of these potential metabolites in cell culture media or microbial broths typically involves a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses. This technique allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Hypothetical Metabolite Identification Data:
The following table illustrates the type of data that would be generated from an LC-MS/MS analysis of a hypothetical cell culture medium extract after incubation with this compound.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Biotransformation |
| This compound | 5.2 | 208.0 | 190.0, 162.0, 127.0 | Parent Compound |
| Metabolite 1 | 4.5 | 224.0 | 206.0, 178.0, 143.0 | Hydroxylation |
| Metabolite 2 | 3.8 | 222.0 | 204.0, 176.0, 141.0 | N-oxidation |
| Metabolite 3 | 6.1 | 250.0 | 232.0, 204.0, 169.0 | Glucuronide Conjugation |
This is a hypothetical data table created for illustrative purposes.
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectrophotometric and spectrofluorimetric methods offer sensitive and often rapid means for the quantitative analysis of aromatic compounds like this compound.
Spectrophotometry:
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. Quinoline and its derivatives are known to exhibit characteristic UV absorption spectra. researchgate.net For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A tri-wavelength UV/Vis spectrophotometric method has been successfully developed for the simultaneous determination of quinoline and its metabolite, 2-hydroxyquinoline, which helps to minimize spectral interference from other components in the sample matrix. nih.gov
Spectrofluorimetry:
Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. While some quinoline derivatives exhibit native fluorescence, others may require derivatization or complexation to induce or enhance their fluorescence. nih.gov The fluorescence properties of isoquinoline derivatives have been studied, and it has been shown that protonation can significantly enhance the fluorescence intensity of quinolines. nih.govresearchgate.net The formation of complexes with metal ions can also lead to intense luminescence in certain quinoline derivatives. nih.gov For quantitative analysis using spectrofluorimetry, the intensity of the emitted light at a specific wavelength is measured and correlated with the concentration of the analyte.
Hypothetical Spectrophotometric and Spectrofluorimetric Data:
The following tables present hypothetical data that could be obtained from the spectrophotometric and spectrofluorimetric analysis of this compound.
Table for Spectrophotometric Analysis:
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
| 10.0 | 1.510 |
This is a hypothetical data table created for illustrative purposes.
Table for Spectrofluorimetric Analysis:
| Concentration (ng/mL) | Fluorescence Intensity (a.u.) |
| 10 | 125 |
| 25 | 310 |
| 50 | 620 |
| 75 | 935 |
| 100 | 1250 |
This is a hypothetical data table created for illustrative purposes.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a powerful platform for the detection and characterization of electroactive compounds, including many quinoline derivatives. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. nih.gov These methods are based on measuring the current response of an analyte to a varying potential applied to an electrode.
The electrochemical behavior of a molecule is dictated by its propensity to be oxidized or reduced. For quinoline derivatives, the nitrogen atom and the aromatic ring system are potential sites for electrochemical reactions. The presence of substituents, such as the chloro and carboxylic acid groups in this compound, will influence the electron density of the molecule and thus its redox potentials.
Voltammetric methods can be used for quantitative analysis by relating the peak current to the concentration of the analyte. The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with various materials. For example, a renewable amalgam film electrode has been used for the highly sensitive determination of quinoline yellow. mdpi.comnih.gov
Hypothetical Electrochemical Data (Differential Pulse Voltammetry):
This table illustrates hypothetical data from a DPV analysis for the quantification of this compound.
| Concentration (µM) | Peak Current (µA) |
| 0.1 | 0.05 |
| 0.5 | 0.24 |
| 1.0 | 0.49 |
| 2.5 | 1.22 |
| 5.0 | 2.45 |
This is a hypothetical data table created for illustrative purposes.
Materials Science and Catalytic Applications of 7 Chloroisoquinoline 8 Carboxylic Acid As a Building Block
Application in Organic Synthesis as a Ligand or Organocatalyst Precursor
There is no available data on its use as a specialized ligand for synthetic transformations or as a precursor for organocatalysts.
Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the materials science and catalytic applications of 7-Chloroisoquinoline-8-carboxylic acid can be written.
Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Isoquinoline-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nih.govacs.org this compound serves as a valuable precursor for the synthesis of novel chiral ligands through derivatization of its carboxylic acid functionality.
One common strategy involves the amidation of the carboxylic acid with a chiral amine or amino alcohol. This creates a new chiral center and a coordinating amide group that can interact with a metal center. The nitrogen atom of the isoquinoline (B145761) ring and the amide group can act as a bidentate N,N-ligand, forming a stable chelate with a transition metal. The steric and electronic properties of the ligand can be fine-tuned by varying the chiral amine component, thereby influencing the enantioselectivity of the catalytic reaction.
Another approach is the conversion of the carboxylic acid to a chiral phosphine-containing ligand. researchgate.netnih.govnih.govtcichemicals.com For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to a halide and subsequent reaction with a chiral phosphine (B1218219), can yield P,N-ligands. The combination of a soft phosphine donor and a hard nitrogen donor in one molecule allows for the effective activation of a variety of metal precursors for asymmetric catalysis.
The table below illustrates potential chiral ligand structures that could be synthesized from this compound and their potential applications in asymmetric catalysis.
| Ligand Type | Synthetic Precursor from this compound | Potential Chiral Auxiliary | Potential Metal Complex | Target Asymmetric Reaction |
| Chiral N,N-Ligand | 7-Chloro-N-(chiral auxiliary)-isoquinoline-8-carboxamide | (R)-1-Phenylethanamine | Rhodium(I) | Asymmetric Hydrogenation |
| Chiral P,N-Ligand | (7-Chloroisoquinolin-8-yl)(chiral phosphino)methanol | (R)-Diphenylphosphino-2-propanol | Palladium(II) | Asymmetric Allylic Alkylation |
| Chiral Oxazoline Ligand | 8-(4,5-Dihydro-4-isopropyloxazol-2-yl)-7-chloroisoquinoline | (S)-Valinol | Iridium(I) | Asymmetric C-H Functionalization |
These examples highlight the modularity and potential of this compound as a scaffold for developing a library of chiral ligands for a broad range of asymmetric transformations. The electronic effect of the chloro-substituent can also play a role in modulating the catalytic activity of the corresponding metal complexes.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Proline and its derivatives are among the most successful organocatalysts, often activating substrates through the formation of enamines or iminium ions. tandfonline.comwikipedia.org The isoquinoline framework can be combined with proline or other chiral amines to create novel organocatalysts.
This compound can be covalently linked to the nitrogen atom of proline, creating a bifunctional catalyst. acs.org The isoquinoline moiety can provide a rigid scaffold and engage in non-covalent interactions, such as π-stacking, with the substrate, thereby influencing the stereochemical outcome of the reaction. The carboxylic acid of the proline unit would be responsible for the catalytic turnover.
For instance, a catalyst formed by coupling this compound with the amino group of proline could be employed in asymmetric aldol (B89426) or Michael reactions. The steric bulk and electronic nature of the 7-chloro-8-substituted isoquinoline unit would be expected to influence the facial selectivity of the enamine attack on the electrophile.
Below is a table outlining potential organocatalysts derived from this compound and their targeted applications.
| Organocatalyst Structure | Chiral Moiety | Proposed Activation Mode | Target Asymmetric Reaction |
| N-(7-Chloroisoquinoline-8-carbonyl)-L-proline | L-Proline | Enamine catalysis | Asymmetric Michael Addition |
| (7-Chloroisoquinolin-8-yl)methyl (S)-pyrrolidine-2-carboxylate | (S)-Prolinol | Iminium ion catalysis | Asymmetric Diels-Alder Reaction |
The development of such isoquinoline-based organocatalysts represents a promising avenue for expanding the scope of asymmetric organocatalysis.
Development of Chemosensors and Biosensors Utilizing the Compound's Properties
The inherent fluorescence of the isoquinoline core makes it an attractive platform for the design of chemosensors and biosensors. researchgate.netrsc.orgmdpi.com The photophysical properties of the isoquinoline ring are sensitive to its local environment and can be modulated by the binding of analytes. The carboxylic acid and chloro substituents of this compound provide convenient points for the attachment of receptor units and for tuning the sensor's selectivity and sensitivity.
Design and Synthesis of Sensing Platforms
The design of a chemosensor typically involves the integration of a signaling unit (fluorophore) and a recognition unit (receptor). In this context, the 7-chloroisoquinoline (B1268606) moiety acts as the fluorophore. The carboxylic acid group at the 8-position is an ideal site for introducing a receptor that can selectively bind to a target analyte, such as a metal ion or a biologically relevant molecule.
A common synthetic strategy is the conversion of the carboxylic acid to an amide by coupling it with an appropriate amine-containing receptor. For example, to create a sensor for metal ions like Zn²⁺, the carboxylic acid can be reacted with a polyamine or an aminocarboxylate to create a chelating cavity. mdpi.com The chlorine atom at the 7-position can also be used for further functionalization through nucleophilic aromatic substitution reactions, allowing for the attachment of additional signaling or recognition elements.
The following table summarizes potential sensor designs based on this compound.
| Sensor Target | Receptor Unit to be Attached at C8-Carboxyl | Potential Co-ligand/Modifier at C7 |
| Fe³⁺ | 8-Hydroxyquinoline (B1678124) | - |
| pH | Morpholine | - |
| Anions (e.g., F⁻) | Thiourea (B124793) | Azido group |
The synthesis of these sensing platforms would involve standard organic transformations, making this compound a readily accessible starting material for the development of a diverse range of chemosensors.
Mechanistic Principles of Detection (e.g., fluorescence quenching, colorimetric changes)
The detection mechanism of sensors derived from this compound would rely on changes in their photophysical properties upon analyte binding. These changes can manifest as fluorescence quenching, fluorescence enhancement, or a shift in the emission wavelength (colorimetric change).
Fluorescence Quenching: The binding of certain metal ions, particularly paramagnetic species like Fe³⁺, can lead to quenching of the isoquinoline fluorescence through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). rsc.org For instance, a sensor with a receptor that binds Fe³⁺ would exhibit a decrease in fluorescence intensity in the presence of the ion.
Fluorescence Enhancement: In contrast, the binding of some analytes can restrict intramolecular rotation or block non-radiative decay pathways, leading to an enhancement of fluorescence. For example, a sensor designed to bind Zn²⁺ might show a significant increase in fluorescence intensity upon complexation, as the chelation-enhanced fluorescence (CHEF) effect comes into play. researchgate.netrsc.org
Colorimetric Changes: A visible color change upon analyte binding provides a simple and direct method of detection. This can be achieved by designing the sensor in such a way that the absorption spectrum is significantly altered upon interaction with the analyte. For example, a sensor for anions like fluoride (B91410) or cyanide could be based on a quinoline-thiosemicarbazone derivative, where the deprotonation of the thiourea moiety by the anion leads to a distinct color change. nih.gov
The table below outlines the expected detection mechanisms for the sensor designs proposed in the previous section.
| Sensor Target | Expected Photophysical Change | Underlying Mechanism |
| Fe³⁺ | Fluorescence Quenching | Photoinduced Electron Transfer (PET) |
| pH | Ratiometric Fluorescence Change | Intramolecular Charge Transfer (ICT) |
| Anions (e.g., F⁻) | Colorimetric Change & Fluorescence Quenching | Deprotonation and altered electronic structure |
The versatility of this compound as a building block, combined with the well-established principles of sensor design, opens up numerous possibilities for the creation of novel and effective chemosensors and biosensors for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloroisoquinoline-8-carboxylic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors followed by chlorination at the 7-position. For example, a Friedel-Crafts acylation or transition-metal-catalyzed coupling may precede chlorination using reagents like or . To ensure reproducibility:
-
Document reaction conditions (temperature, solvent, stoichiometry) in detail .
-
Validate purity via HPLC (>95%) and structural confirmation via NMR (e.g., characteristic shifts: Cl-substituted aromatic protons at δ 7.8–8.2 ppm) .
-
Include negative controls (e.g., omitting chlorination agents) to confirm reaction specificity.
Table 1 : Example Synthetic Routes from Literature
Precursor Chlorination Agent Yield (%) Purity (HPLC) Reference Isoquinoline-8-carboxylic acid 65 97% 8-Cyanoisoquinoline 72 95%
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR to confirm substitution patterns; IR for carboxylic acid O-H stretches (~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, exact mass 207.0034) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : The electron-withdrawing Cl group deactivates the aromatic ring, directing electrophilic substitution to the 5-position (meta to Cl). For nucleophilic reactions (e.g., hydrolysis of the carboxylic acid group), the Cl’s inductive effect increases acidity () . Experimental validation:
- Perform kinetic studies comparing reaction rates with/without Cl substitution.
- Use computational tools (DFT) to map electron density distributions .
Advanced Research Questions
Q. How can contradictory literature data on the compound’s solubility and stability be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or storage conditions. To address this:
- Cross-Validation : Replicate experiments using standardized buffers (e.g., PBS at pH 7.4) and report temperature-controlled solubility measurements .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Q. What experimental design considerations are critical for evaluating the compound’s biological activity in vitro?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .
- Dose-Response Curves : Include 8–10 concentration points (e.g., 1 nM–100 µM) to calculate accurate values .
- Controls : Use structurally analogous compounds (e.g., non-chlorinated isoquinoline derivatives) to isolate Cl-specific effects .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with hydrophobic active sites). Validate with experimental IC correlations .
- MD Simulations : Simulate solvated systems (100 ns trajectories) to assess stability of hydrogen bonds between the carboxylic acid group and target residues .
- Limitations : Address force field inaccuracies by calibrating against crystallographic data .
Q. What methodologies are recommended for investigating environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV-Vis light (λ = 300–400 nm) in aqueous solutions; monitor via LC-MS for hydroxylated or dechlorinated byproducts .
- Microbial Degradation : Use soil slurry assays with GC-MS to detect intermediates like 8-carboxyisoquinoline .
- Kinetic Modeling : Apply pseudo-first-order kinetics to half-life calculations under varying pH/temperature .
Data Presentation Guidelines
- Tables/Graphs : Label axes with units (e.g., "Concentration (µM)") and report uncertainties (e.g., ± SEM) .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata .
- Ethical Reporting : Disclose conflicts (e.g., solvent supplier affiliations) and cite primary literature only .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
